molecular formula C8H6N4O3 B1335085 2-hydroxy-5-(1H-tetrazol-1-yl)benzoic acid CAS No. 339310-80-4

2-hydroxy-5-(1H-tetrazol-1-yl)benzoic acid

Cat. No.: B1335085
CAS No.: 339310-80-4
M. Wt: 206.16 g/mol
InChI Key: GMGDTZSHJQPPKB-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

It is known that the compound has been used for proteomics research , suggesting that it may interact with proteins or other biological molecules.

Mode of Action

It is known that the compound forms hydrogen bonds with amino acids in their active pockets , which could influence the function of these proteins.

Biochemical Pathways

The compound’s ability to form hydrogen bonds with amino acids suggests that it may influence protein function and potentially affect various biochemical pathways .

Result of Action

Some synthesized compounds that are similar have shown significant cytotoxic effects , suggesting that 2-hydroxy-5-(1H-tetrazol-1-yl)benzoic acid may also have cytotoxic properties.

Preparation Methods

The synthesis of 2-hydroxy-5-(1H-tetrazol-1-yl)benzoic acid typically involves the reaction of a cyano group with sodium azide in the presence of a Lewis acid catalyst such as zinc bromide. This reaction is carried out under reflux or hydrothermal conditions

Chemical Reactions Analysis

2-Hydroxy-5-(1H-tetrazol-1-yl)benzoic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-Hydroxy-5-(1H-tetrazol-1-yl)benzoic acid has several scientific research applications:

Comparison with Similar Compounds

2-Hydroxy-5-(1H-tetrazol-1-yl)benzoic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of a hydroxyl group and a tetrazole ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-hydroxy-5-(tetrazol-1-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N4O3/c13-7-2-1-5(3-6(7)8(14)15)12-4-9-10-11-12/h1-4,13H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMGDTZSHJQPPKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N2C=NN=N2)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20389682
Record name 2-hydroxy-5-(1H-tetrazol-1-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20389682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

339310-80-4
Record name 2-hydroxy-5-(1H-tetrazol-1-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20389682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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